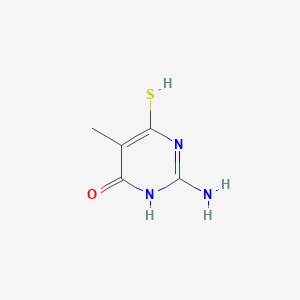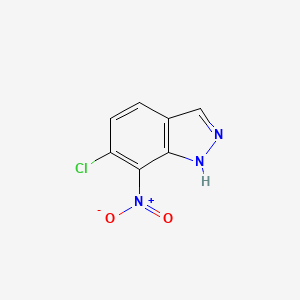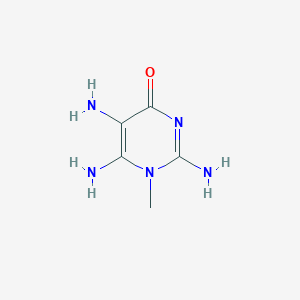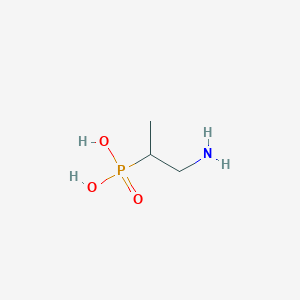
1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid hydrazide is a compound of significant interest in the field of organic chemistry It is characterized by the presence of an indole ring, a phenylsulfonyl group, and a carboxylic acid hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid hydrazide typically involves the reaction of indole derivatives with phenylsulfonyl chloride and subsequent hydrazide formation. One common method includes the following steps:
Formation of Phenylsulfonyl Indole: Indole is reacted with phenylsulfonyl chloride in the presence of a base such as pyridine to form 1-(Phenylsulfonyl)-1H-indole.
Hydrazide Formation: The phenylsulfonyl indole is then treated with hydrazine hydrate to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfonyl indole derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid hydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid hydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
1-(Phenylsulfonyl)-2-indolylboronic acid: Shares the indole and phenylsulfonyl moieties but differs in the presence of a boronic acid group.
Phenylsulfonyl hydrazide: Contains the phenylsulfonyl group but lacks the indole ring.
Uniqueness: 1-(Phenylsulfonyl)-1H-indole-2-carboxylic acid hydrazide is unique due to its combination of the indole ring, phenylsulfonyl group, and hydrazide moiety, which imparts distinct chemical reactivity and potential biological activities. This combination makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
540740-51-0 |
|---|---|
Molecular Formula |
C15H13N3O3S |
Molecular Weight |
315.3 g/mol |
IUPAC Name |
1-(benzenesulfonyl)indole-2-carbohydrazide |
InChI |
InChI=1S/C15H13N3O3S/c16-17-15(19)14-10-11-6-4-5-9-13(11)18(14)22(20,21)12-7-2-1-3-8-12/h1-10H,16H2,(H,17,19) |
InChI Key |
AIUIILUZZMHBOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


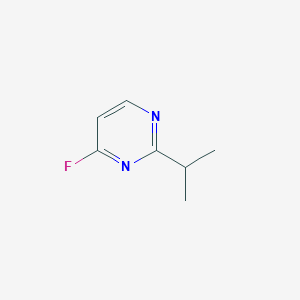
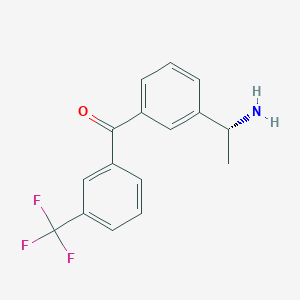
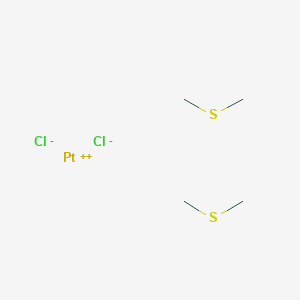

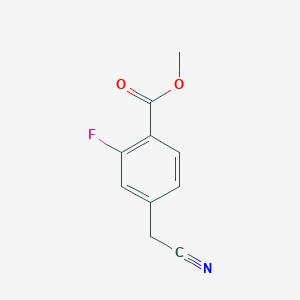
![Rel-(1R,5R)-1-(p-tolyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13121355.png)
![1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-[tris(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptoxy)methoxy]heptane](/img/structure/B13121358.png)


